BenchChemオンラインストアへようこそ!

(3R,4R)-A2-32-01

Anti-Virulence Enzyme Inhibition Staphylococcus aureus

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one, commonly designated (3R,4R)-A2-32-01 or compound 24(R,R), is a synthetic β-lactone (oxetan-2-one) derivative. It is the active (R,R)-enantiomer of the racemic compound A2-32-01.

Molecular Formula C19H27NO2
Molecular Weight 301.4 g/mol
Cat. No. B10819784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-A2-32-01
Molecular FormulaC19H27NO2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2
InChIInChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1
InChIKeyWBHVHPLFRGISDD-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-3-Non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one ((3R,4R)-A2-32-01) Procurement Guide: A Stereospecific β-Lactone ClpP Inhibitor for Anti-Virulence and Targeted Oncology Research


(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one, commonly designated (3R,4R)-A2-32-01 or compound 24(R,R), is a synthetic β-lactone (oxetan-2-one) derivative [1]. It is the active (R,R)-enantiomer of the racemic compound A2-32-01 [2]. This small molecule (MW: 301.42, CAS: 1359752-95-6) functions as an inhibitor of the caseinolytic protease P (ClpP), a key regulator of protein homeostasis in bacteria and mitochondria, with reported applications in anti-virulence strategies against Staphylococcus aureus and in targeting human acute myeloid leukemia (AML) cells that overexpress mitochondrial ClpP [1][3].

Why Substituting (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one with Its (3S,4S)-Enantiomer or Racemate Compromises Experimental Fidelity


Procuring the precise stereoisomer, (3R,4R)-A2-32-01, is critical because ClpP inhibition is stereospecific. Generic substitution with the less active (3S,4S)-enantiomer or the racemic mixture (A2-32-01) will introduce confounding variables, reduce assay potency, and compromise reproducibility in structure-activity relationship (SAR) studies and in vivo proof-of-concept experiments [1][2]. The biological activity is heavily biased towards the (R,R)-configuration, making its specific procurement a non-negotiable requirement for targeted anti-virulence or anti-leukemic research [1].

Quantitative Differentiation Evidence for (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one Against Closest Comparators


In Vitro ClpP Peptidase Inhibition: Potency Comparison with the (3S,4S)-Enantiomer

(3R,4R)-A2-32-01 fully inhibits Staphylococcus aureus ClpP (SaClpP) peptidase activity with an EC50 of 4.5 μM [1]. In contrast, its (3S,4S)-enantiomer is consistently reported by multiple vendors as the 'less active' or 'low activity' enantiomer, indicating a significant loss of inhibitory function when the stereochemistry is inverted [2].

Anti-Virulence Enzyme Inhibition Staphylococcus aureus

Anti-Virulence Efficacy in S. aureus: Hemolysis Inhibition vs. ClpP-Inactive β-Lactones

In a liquid culture hemolysis assay with S. aureus, (3R,4R)-A2-32-01 (designated compound 2) inhibited hemolysin production with an EC50 of 43 μM [1]. This demonstrates its functional anti-virulence activity. In contrast, other structurally related β-lactones in the same study (compounds 3, 5, and 6) had no effect on ClpP activity and were either much less active or completely inactive in the hemolysis assay, highlighting the specific structural requirements for this activity [1].

Anti-Virulence MRSA Hemolysis Assay

Target Engagement in Live Bacteria: Competitive ABPP vs. Non-Inhibitory β-Lactones

In a competitive activity-based protein profiling (ABPP) experiment in live S. aureus cells, a 20-fold excess of (3R,4R)-A2-32-01 (compound 2) significantly reduced labeling of ClpP by an ABPP probe, confirming ClpP as its primary target in a live cellular environment [1]. Other β-lactones in the same study, such as compounds 3, 5, and 6, did not show this effect, correlating with their lack of ClpP inhibition [1].

Activity-Based Protein Profiling Target Engagement Staphylococcus aureus

Cytotoxicity Profile in Eukaryotic Cells: A Basis for Therapeutic Window

Incubation of β-lactones, including (3R,4R)-A2-32-01, with eukaryotic cell lines indicated a 'tolerable cytotoxicity', a key prerequisite for entering animal studies [1]. This is contrasted with its potent anti-virulence activity against bacteria, suggesting a potential therapeutic window.

Cytotoxicity Safety Pharmacology Eukaryotic Cells

Synthetic Route Optimization: Improved Yield via GMP-Conform Strategy

An improved modular synthesis (Strategy B) using a diastereoselective tandem Mukaiyama aldol-lactonization (TMAL) was developed for (3R,4R)-A2-32-01 (compound 2) [1]. This route provided a 33% overall yield, a significant improvement over the 15% yield achieved with the previous strategy (Strategy A) [1]. The new strategy also avoids hazardous class 1 solvents and uses Zn²⁺ as a class 3 metal catalyst, enabling a GMP-conform synthesis [1].

Chemical Synthesis Process Chemistry GMP Manufacturing

Optimal Research and Procurement Scenarios for (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one


Anti-Virulence Research in Staphylococcus aureus and MRSA Models

This compound is ideally suited for studies aiming to disarm S. aureus virulence without killing the bacteria, thereby preserving the host microbiome [1]. Its demonstrated ability to inhibit hemolysin production (EC50 = 43 μM) and engage ClpP in live bacteria makes it a valuable tool for investigating anti-virulence strategies against drug-resistant strains like MRSA [1].

Investigating Mitochondrial ClpP as a Therapeutic Target in Acute Myeloid Leukemia (AML)

Given that the racemic form (A2-32-01) has shown activity against human mitochondrial ClpP and induced cell death in ClpP-overexpressing AML cells, the active (3R,4R)-enantiomer is a critical chemical probe for validating mitochondrial ClpP as an oncology target [2]. Its use can help delineate the specific contribution of ClpP inhibition to the observed anti-leukemic effects.

Structure-Activity Relationship (SAR) and Chemical Probe Development for ClpP

As the stereospecific active enantiomer with an EC50 of 4.5 μM for ClpP inhibition, this compound serves as a benchmark for SAR studies aimed at developing next-generation ClpP inhibitors [1]. It is essential for establishing baseline activity and understanding the stereochemical requirements for target engagement and anti-virulence efficacy [1].

Enzymology and Mechanistic Studies of the ClpP Protease Complex

The compound is a valuable tool for biochemical and biophysical studies of ClpP. Its ability to fully inhibit peptidase activity (EC50 = 4.5 μM) and engage the target in a live-cell context, as confirmed by ABPP, makes it suitable for dissecting the role of ClpP in protein homeostasis and its interaction with partner ATPases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4R)-A2-32-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.